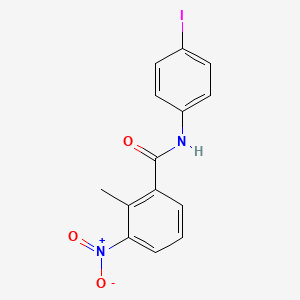amino]-4-oxobutanoate](/img/structure/B6132142.png)
methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate, also known as MPMP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the piperidine family and has been found to have a wide range of potential applications in the field of biochemistry and pharmacology. In
作用機序
The mechanism of action of methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate is complex and not yet fully understood. However, it is known that the compound binds to the dopamine transporter and inhibits the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have a range of effects on the central nervous system.
Biochemical and physiological effects:
The biochemical and physiological effects of methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate are still being studied, but early research has shown that the compound has a range of effects on the central nervous system. These effects include increased dopamine release, increased locomotor activity, and improved cognitive function. In addition, methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate has been found to have potential applications in the treatment of depression, anxiety, and other psychiatric disorders.
実験室実験の利点と制限
One of the main advantages of methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate is its potential as a research tool for studying the central nervous system. The compound has a high affinity for the dopamine transporter, which makes it a valuable tool for studying the effects of dopamine on the brain. However, there are also limitations to the use of methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate in lab experiments. The compound is highly potent and can be toxic in high doses, which limits its use in certain types of experiments. In addition, the synthesis of methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate is complex and requires specialized equipment and expertise, which can be a barrier to its use in some labs.
将来の方向性
There are many potential future directions for research on methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate. One area of interest is the development of new drugs that target the dopamine transporter. methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate has been found to have a high affinity for this target, which makes it a valuable tool for drug discovery. In addition, further research is needed to fully understand the mechanism of action of methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate and its effects on the central nervous system. This could lead to new insights into the treatment of psychiatric disorders and other conditions that affect the brain. Finally, there is potential for the use of methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate in the development of new imaging techniques for studying the brain. The compound's high affinity for the dopamine transporter could be used to develop new imaging agents that can visualize dopamine release in real time.
合成法
The synthesis of methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the reaction of 1-methyl-3-piperidinemethanol with 2-phenylethylamine to form the intermediate product, which is then reacted with methyl 4-chloro-4-oxobutanoate to produce methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate. The final product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
Methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of the compound's effects on the central nervous system. methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate has been shown to have a high affinity for the dopamine transporter, which is a key target for drugs used to treat conditions such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In addition, methyl 4-[[(1-methyl-3-piperidinyl)methyl](2-phenylethyl)amino]-4-oxobutanoate has been found to have potential applications in the development of new antidepressant and antipsychotic drugs.
特性
IUPAC Name |
methyl 4-[(1-methylpiperidin-3-yl)methyl-(2-phenylethyl)amino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-21-13-6-9-18(15-21)16-22(19(23)10-11-20(24)25-2)14-12-17-7-4-3-5-8-17/h3-5,7-8,18H,6,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKKHUGTHRQJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN(CCC2=CC=CC=C2)C(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4'-(aminomethyl)biphenyl-2-yl]methanol](/img/structure/B6132062.png)


![3-(3,4-dimethyl-1H-pyrazol-5-yl)-N-[1-(4-isobutylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6132089.png)
![1-isopropyl-4-[5-(4-methylphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6132096.png)
![N-{3-[3,4-bis(2-furoylamino)phenoxy]phenyl}-2-furamide](/img/structure/B6132109.png)

![1-cyclohexyl-2-[1-(2-phenylethyl)-4-piperidinyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6132127.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B6132134.png)
![3-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6132139.png)
![N,2,5-trimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-furamide](/img/structure/B6132143.png)
![1-(2-methoxy-6-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6132154.png)

![1-(2-butyl-1H-imidazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6132159.png)